molecular formula C18H19O2Sb B13773133 Triphenylantimony dihydroxide CAS No. 896-29-7

Triphenylantimony dihydroxide

Cat. No.: B13773133
CAS No.: 896-29-7
M. Wt: 389.1 g/mol
InChI Key: QNEHTJFWGHSTEF-UHFFFAOYSA-N
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Description

Triphenylantimony dihydroxide is an organometallic compound containing antimony in its pentavalent state It is characterized by the presence of three phenyl groups and two hydroxide groups attached to the antimony atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylantimony dihydroxide can be synthesized through several methods. One common approach involves the reaction of triphenylantimony dichloride with water or a hydroxide source. The reaction typically proceeds as follows:

Ph3SbCl2+2H2OPh3Sb(OH)2+2HCl\text{Ph}_3\text{SbCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ph}_3\text{Sb(OH)}_2 + 2\text{HCl} Ph3​SbCl2​+2H2​O→Ph3​Sb(OH)2​+2HCl

where Ph represents a phenyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving controlled addition of water or hydroxide sources and subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Triphenylantimony dihydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state antimony compounds.

    Substitution: The hydroxide groups can be substituted with other ligands, such as halides or organic groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or organic acids in the presence of a base.

Major Products:

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted triphenylantimony derivatives.

Scientific Research Applications

Triphenylantimony dihydroxide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other organoantimony compounds and coordination complexes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals and as an antimicrobial agent.

    Industry: Utilized in catalysis and materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of triphenylantimony dihydroxide involves its interaction with various molecular targets. The hydroxide groups can participate in hydrogen bonding and coordination with other molecules, while the phenyl groups provide steric and electronic effects. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.

Comparison with Similar Compounds

    Triphenylantimony dichloride: Contains two chloride groups instead of hydroxide groups.

    Triphenylbismuth dihydroxide: Similar structure but with bismuth instead of antimony.

    Triphenylarsenic dihydroxide: Similar structure but with arsenic instead of antimony.

Uniqueness: Triphenylantimony dihydroxide is unique due to the specific properties imparted by the antimony atom and the hydroxide groups. These properties include its reactivity, coordination behavior, and potential applications in various fields. Compared to its bismuth and arsenic analogs, this compound may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

896-29-7

Molecular Formula

C18H19O2Sb

Molecular Weight

389.1 g/mol

IUPAC Name

triphenylstibane;dihydrate

InChI

InChI=1S/3C6H5.2H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H2;

InChI Key

QNEHTJFWGHSTEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3.O.O

Origin of Product

United States

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